

Spectroscopic Profile of 2-(Trimethylsilyloxy)ethyl methacrylate: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trimethylsilyloxy)ethyl methacrylate

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This technical guide provides an in-depth overview of the spectroscopic data for **2-(Trimethylsilyloxy)ethyl methacrylate**, a key monomer in the synthesis of various polymers used in biomedical and dental applications. This document compiles Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a logical workflow for spectral acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **2-(Trimethylsilyloxy)ethyl methacrylate**.

Nuclear Magnetic Resonance (NMR) Data

^1H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.09	s	1H	=CH ₂ (cis to C=O)
5.54	s	1H	=CH ₂ (trans to C=O)
4.18	t	2H	-O-CH ₂ -
3.81	t	2H	-CH ₂ -OSi-
1.94	s	3H	-CH ₃
0.12	s	9H	-Si(CH ₃) ₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
167.3	C=O
136.3	=C(CH ₃)-
125.5	=CH ₂
66.8	-O-CH ₂ -
60.5	-CH ₂ -OSi-
18.3	-CH ₃
-2.0	-Si(CH ₃) ₃

Infrared (IR) Spectroscopy Data

The IR spectrum of **2-(Trimethylsilyloxy)ethyl methacrylate** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Functional Group Assignment
2960	C-H stretch (alkyl)
1720	C=O stretch (ester)
1638	C=C stretch (alkene)
1250, 840	Si-C stretch
1090	Si-O-C stretch
1160	C-O stretch (ester)

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: A solution of **2-(Trimethylsilyloxy)ethyl methacrylate** was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra were recorded on a Bruker spectrometer operating at a frequency of 400 MHz for protons. For ^1H NMR, standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence was employed to simplify the spectrum and enhance sensitivity.

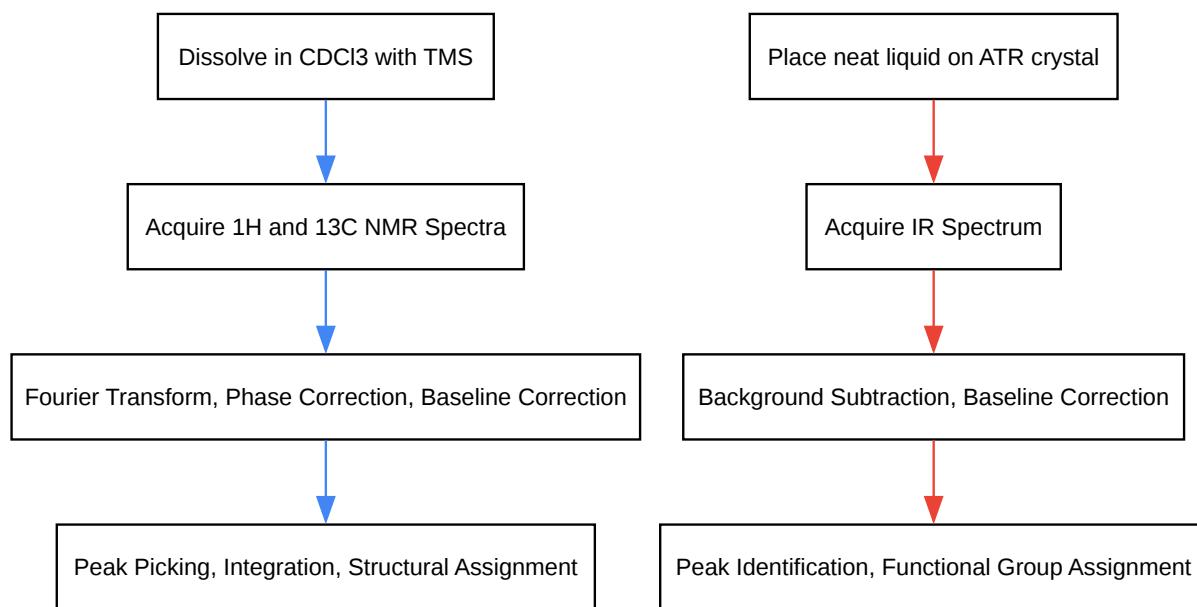
Infrared (IR) Spectroscopy Protocol

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of neat **2-(Trimethylsilyloxy)ethyl methacrylate** liquid was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation and Data Acquisition: The spectrum was recorded using a Bio-Rad FTS instrument. A background spectrum of the clean, empty ATR crystal was acquired prior to sample analysis. The sample spectrum was then collected over a range of 4000-600 cm⁻¹, with a sufficient number of scans to ensure a high-quality spectrum. The final spectrum was presented in terms of transmittance or absorbance.[1]

Experimental Workflow

The logical workflow for obtaining and processing the spectroscopic data is illustrated below.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-((Trimethylsilyl)oxy)ethyl methacrylate | C9H18O3Si | CID 87094 - PubChem
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